2-Oxo Clopidogrel-d3 is a deuterated derivative of the antiplatelet medication Clopidogrel, which is widely used to prevent blood clots in various cardiovascular conditions. This compound is significant in pharmacological research and clinical studies due to its role in understanding drug metabolism and efficacy. Clopidogrel itself is a prodrug that requires metabolic activation to exert its antiplatelet effects, primarily through its active thiol metabolite.
2-Oxo Clopidogrel-d3 is synthesized from Clopidogrel through various chemical reactions that incorporate deuterium, allowing for enhanced tracking and analysis in pharmacokinetic studies. The compound is often used in research settings, particularly for studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify drug levels in biological samples .
2-Oxo Clopidogrel-d3 falls under the category of pharmaceutical compounds and is classified as an antiplatelet agent. It belongs to the thienopyridine class of drugs, which inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing thrombus formation.
The synthesis of 2-Oxo Clopidogrel-d3 involves several key steps:
Technical details regarding reaction conditions such as temperature, time, and solvents are critical for optimizing yield and purity.
The molecular formula for 2-Oxo Clopidogrel-d3 is .
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
FDEODCTUSIWGLK-CZXUMKGOSA-N
The structure features a thienopyridine core with a chlorophenyl group and a sulfonic acid moiety, which are crucial for its biological activity .
The primary chemical reactions involving 2-Oxo Clopidogrel-d3 include:
The mechanism of action for 2-Oxo Clopidogrel-d3 involves:
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized batches .
2-Oxo Clopidogrel-d3 serves multiple scientific purposes:
This compound's unique properties make it invaluable in both clinical and research settings aimed at improving therapeutic strategies for cardiovascular diseases .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: